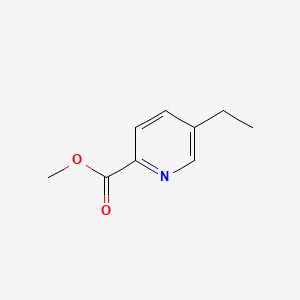

Methyl 5-ethyl-2-pyridine-carboxylate

Description

Properties

IUPAC Name |

methyl 5-ethylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRIMSFIKIBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652646 | |

| Record name | Methyl 5-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-14-3 | |

| Record name | Methyl 5-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-ethyl-2-pyridine-carboxylate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate

This guide provides an in-depth exploration of Methyl 5-ethyl-2-pyridine-carboxylate, a key intermediate in organic synthesis. Recognizing that this compound is often synthesized as needed in a laboratory setting, this document is structured to guide researchers from the foundational synthesis of its precursor, 5-ethyl-2-methylpyridine (MEP), through to the final esterification and subsequent characterization. The narrative emphasizes the causal relationships behind experimental choices, providing not just protocols, but a framework for understanding the underlying chemical principles.

Introduction and Strategic Overview

Methyl 5-ethyl-2-pyridine-carboxylate (CAS No. 13509-14-3) is a substituted pyridine derivative valued as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its structure, featuring an ester at the 2-position and an ethyl group at the 5-position, offers multiple sites for further chemical modification.

The practical synthesis of this compound is a multi-step process. A common and economically viable route begins with the synthesis of 5-ethyl-2-methylpyridine (MEP), a high-volume industrial chemical.[2] This precursor is then oxidized to form the corresponding carboxylic acid, which is subsequently esterified to yield the target molecule. This guide will detail this logical synthetic progression, providing both the theoretical basis and practical methodologies.

Caption: Overall synthetic pathway from simple precursors to the target compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's properties is fundamental to its application and handling. This section details the known physical characteristics of the target compound and its crucial precursor, MEP.

Methyl 5-ethyl-2-pyridine-carboxylate

Data for the final product is primarily available from chemical suppliers. It is a compound useful in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 13509-14-3 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Clear Orange to Brown Oil | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| Synonyms | Methyl 5-ethylpicolinate | [1] |

Precursor: 5-Ethyl-2-methylpyridine (MEP)

MEP is a well-characterized colorless to yellow liquid.[3][4] It serves as the primary starting material for our target compound.

| Property | Value | Source |

| CAS Number | 104-90-5 | [3] |

| Molecular Formula | C₈H₁₁N | [5] |

| Molecular Weight | 121.18 g/mol | [5] |

| Boiling Point | 178 °C | [5] |

| Melting Point | -70.3 °C | [5] |

| Density | 0.9208 g/cm³ | [5] |

| Flash Point | 66.11 °C (151.00 °F) | [6] |

| Solubility in Water | 1.2 g / 100 mL | [5] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 5-ethyl-2-pyridine-carboxylate is most effectively approached as a three-stage process.

Stage 1: Synthesis of 5-Ethyl-2-methylpyridine (MEP)

The industrial synthesis of MEP is a classic example of forming a complex heterocyclic structure from simple, readily available precursors.[5] The reaction involves the condensation of acetaldehyde (often in its trimeric form, paraldehyde) with ammonia.[7]

-

Causality of Reagents: Acetaldehyde provides the carbon atoms for the pyridine ring and its substituents. Ammonia serves as the nitrogen source for the heterocycle. The reaction is typically catalyzed by an ammonium salt, such as ammonium acetate or phosphate, and is conducted at high temperatures (180-270°C) and pressures to maintain the liquid phase.[8] The catalyst choice is critical; ammonium salts help to control the pH and facilitate the complex series of aldol condensations and cyclization reactions.[9]

Stage 2: Oxidation of MEP to 5-Ethyl-2-pyridinecarboxylic Acid

The transformation of the methyl group at the 2-position of the pyridine ring into a carboxylic acid is a critical step. This oxidation is challenging due to the stability of the pyridine ring but can be achieved using strong oxidizing agents.

-

Experimental Rationale: Nitric acid is a common and effective oxidant for this purpose.[5] The reaction is typically performed at elevated temperatures. This process is analogous to the industrial production of nicotinic acid (Vitamin B3) from MEP, where both the methyl and ethyl groups are oxidized.[5][10] For selective oxidation of the 2-methyl group, careful control of reaction conditions (temperature, concentration, reaction time) is paramount. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards oxidation, favoring the oxidation of the alkyl side chains. The methyl group at the 2-position is generally more susceptible to oxidation than the ethyl group at the 5-position.

Stage 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a reliable and well-understood acid-catalyzed equilibrium reaction.

-

Mechanism and Control: The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves both as a reagent and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically heated to reflux to increase the reaction rate.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a non-negotiable step in drug development and research. A logical workflow ensures that each stage of the synthesis is validated.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 6. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 7. orgsyn.org [orgsyn.org]

- 8. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]

- 9. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-ethyl-2-pyridine-carboxylate (CAS 13509-14-3): A Scarcely Documented Intermediate

Senior Application Scientist's Note: Researchers and drug development professionals should be aware that publicly available, in-depth technical information on Methyl 5-ethyl-2-pyridine-carboxylate is exceptionally limited. This guide has been compiled to provide the available data and to offer scientifically grounded, hypothetical protocols for its synthesis based on established chemical principles, owing to the scarcity of published experimental procedures. The information for the likely precursor, 5-ethyl-2-methylpyridine, is well-documented and is included to provide a comprehensive context for researchers aiming to work with the title compound.

Introduction to Methyl 5-ethyl-2-pyridine-carboxylate

Methyl 5-ethyl-2-pyridine-carboxylate (CAS number: 13509-14-3) is a pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] While specific applications in drug development are not widely reported in publicly accessible literature, its structure suggests potential as a key intermediate in the synthesis of more complex molecules. Pyridine carboxylates are important synthons in medicinal chemistry, and the ethyl substituent at the 5-position offers a lipophilic handle that can be valuable for modulating the pharmacokinetic properties of a final drug candidate.

Due to the limited available data, this guide will focus on the known properties of its likely precursor, 5-ethyl-2-methylpyridine, and propose a plausible synthetic route to Methyl 5-ethyl-2-pyridine-carboxylate.

Physicochemical Properties of Methyl 5-ethyl-2-pyridine-carboxylate

| Property | Predicted Value | Source |

| Boiling Point | 274.6±28.0 °C | ChemicalBook[2] |

| Density | 1.077±0.06 g/cm³ | ChemicalBook[2] |

| pKa | 2.04±0.10 | ChemicalBook[2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook[2] |

| Form | Oil | ChemicalBook[2] |

| Color | Clear Orange to Brown | ChemicalBook[2] |

The Precursor: 5-Ethyl-2-methylpyridine (CAS 104-90-5)

A comprehensive understanding of Methyl 5-ethyl-2-pyridine-carboxylate necessitates a thorough examination of its logical precursor, 5-ethyl-2-methylpyridine. This compound is a well-characterized and industrially significant chemical.

Synthesis of 5-Ethyl-2-methylpyridine

The industrial synthesis of 5-ethyl-2-methylpyridine is typically achieved through the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[3] This reaction is a classic example of pyridine synthesis and is often carried out at elevated temperatures and pressures.[4]

A detailed lab-scale procedure has been published in Organic Syntheses.[4]

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine [4]

-

Reaction Setup: In a 2-liter steel reaction vessel equipped for high-pressure reactions, combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate.

-

Reaction Conditions: Heat the mixture to 230°C with continuous agitation and maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi. The reaction is exothermic, and the temperature may briefly exceed 230°C.

-

Work-up: Allow the autoclave to cool. Separate the two layers of the reaction mixture. To the non-aqueous layer, add 60 ml of chloroform to separate any remaining water. Combine this aqueous portion with the main aqueous layer.

-

Extraction: Extract the aqueous layer with three 50-ml portions of chloroform. Combine all chloroform extracts.

-

Purification: Remove the chloroform by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure.

Physicochemical Properties of 5-Ethyl-2-methylpyridine

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | PubChem[5] |

| Molecular Weight | 121.18 g/mol | PubChem[5] |

| Appearance | Colorless to yellow liquid | PubChem[5] |

| Boiling Point | 178 °C | Wikipedia[3] |

| Melting Point | -70.3 °C | Wikipedia[3] |

| Density | 0.9208 g/cm³ | Wikipedia[3] |

| Solubility in Water | 1.2 g/100 mL | Wikipedia[3] |

| Flash Point | 66.11 °C (151.00 °F) | The Good Scents Company[6] |

Spectroscopic Data for 5-Ethyl-2-methylpyridine

Extensive spectroscopic data is available for 5-ethyl-2-methylpyridine, which is crucial for confirming its identity and purity before proceeding to the synthesis of the target ester.[5]

Hypothetical Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate

Based on standard organic chemistry transformations, a plausible two-step synthesis for Methyl 5-ethyl-2-pyridine-carboxylate from 5-ethyl-2-methylpyridine is proposed below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated from the available search results.

Caption: Proposed two-step synthesis of Methyl 5-ethyl-2-pyridine-carboxylate.

Step 1 (Hypothetical): Oxidation of 5-Ethyl-2-methylpyridine

The methyl group at the 2-position of the pyridine ring is susceptible to oxidation to a carboxylic acid. Strong oxidizing agents are typically required for this transformation. Nitric acid has been reported for the oxidation of 5-ethyl-2-methylpyridine, leading to nicotinic acid via an intermediate dicarboxylic acid.[3] Potassium permanganate (KMnO₄) is another common reagent for the oxidation of alkyl side chains on aromatic rings.

Hypothetical Protocol: Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 5-ethyl-2-methylpyridine in water.

-

Reagent Addition: Slowly add a solution of potassium permanganate in water to the stirred suspension. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to destroy excess permanganate. The manganese dioxide precipitate is removed by filtration.

-

Isolation: Acidify the filtrate to precipitate the 5-ethyl-2-pyridinecarboxylic acid, which can then be collected by filtration, washed with cold water, and dried.

Step 2 (Hypothetical): Fischer Esterification

The resulting 5-ethyl-2-pyridinecarboxylic acid can be converted to its methyl ester via Fischer esterification. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9]

Hypothetical Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 5-ethyl-2-pyridinecarboxylic acid in a large excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is reversible, and using a large excess of methanol helps to drive the equilibrium towards the product.[7][9]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Analytical Characterization

Without experimental data, a definitive guide to the analytical characterization of Methyl 5-ethyl-2-pyridine-carboxylate cannot be provided. However, standard analytical techniques would be employed to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the ethyl, methyl ester, and pyridine ring protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of 165.19 g/mol .

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl (C=O) stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier would be a suitable starting point.[10]

Safety and Handling

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

Methyl 5-ethyl-2-pyridine-carboxylate is a chemical intermediate with limited publicly available technical data. This guide has provided the known information and a scientifically plausible, though hypothetical, synthetic pathway from its well-characterized precursor, 5-ethyl-2-methylpyridine. Researchers interested in this compound will need to perform their own process development and analytical characterization. The information provided herein should serve as a valuable starting point for such endeavors.

References

-

Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

-

Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

-

SIELC Technologies. 5-Ethyl-2-methylpyridine. 2018-02-19. [Link]

-

The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022-11-16. [Link]

-

OECD Existing Chemicals Database. 5-Ethyl-2-picoline CAS N°: 104-90-5. 1994-11-14. [Link]

- Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.

-

PubChem. 5-Ethyl-2-methylpyridine. [Link]

-

ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

-

08.08 Esterification of Carboxylic Acids. YouTube. 2019-07-29. [Link]

-

ResearchGate. Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

Chemistry LibreTexts. Preparation of Esters. 2023-01-22. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 5-Ethyl-2-pyridine-carboxylate | 13509-14-3 [chemicalbook.com]

- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]

"Methyl 5-ethyl-2-pyridine-carboxylate" molecular structure

This guide provides an in-depth technical analysis of Methyl 5-ethyl-2-pyridinecarboxylate (CAS: 13509-14-3), a critical heteroaromatic intermediate.[1] It is structured to serve researchers requiring actionable synthesis protocols, structural validation data, and application context in pharmaceutical and agrochemical development.[1]

Core Identity & Synthetic Architecture

Chemical Identity & Structural Analysis

Methyl 5-ethyl-2-pyridinecarboxylate (also known as Methyl 5-ethylpicolinate) is a functionalized pyridine derivative characterized by a picolinate core substituted with an ethyl group at the meta position relative to the nitrogen (position 5).[1]

Physicochemical Profile

| Parameter | Technical Specification |

| IUPAC Name | Methyl 5-ethylpyridine-2-carboxylate |

| CAS Registry Number | 13509-14-3 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Boiling Point | ~260–265°C (at 760 mmHg) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water.[1][2][3] |

| pKa (Calculated) | ~3.8 (pyridine nitrogen), ~11.5 (alpha-proton removal, theoretical) |

Structural Significance

The molecule features two chemically distinct reactive centers:

-

C2-Ester Moiety: Susceptible to nucleophilic attack (amidation, reduction) and serves as a directing group for C-H activation.[1]

-

C5-Ethyl Group: Provides lipophilicity and steric bulk, critical for binding affinity in enzyme active sites (e.g., in imidazolinone herbicides or kinase inhibitors).[1]

Synthetic Pathways & Logic

The synthesis of Methyl 5-ethyl-2-pyridinecarboxylate requires discerning chemoselectivity to distinguish between the alkyl substituent at C5 and the functionalization target at C2.[1]

Primary Route: Selective Oxidation of 5-Ethyl-2-methylpyridine (MEP)

The most direct laboratory route utilizes 5-ethyl-2-methylpyridine (Aldehyde Collidine) as the starting material.[1] The challenge is oxidizing the C2-methyl group to a carboxylic acid without degrading the C5-ethyl group or the pyridine ring.[1]

The Mechanism[1][3][4]

-

Precursor: 5-Ethyl-2-methylpyridine (CAS 104-90-5).[1]

-

Selective Oxidation: Utilization of Selenium Dioxide (SeO₂) or controlled Nitric Acid (HNO₃) oxidation. SeO₂ is preferred for lab scale due to its high selectivity for methyl groups

to the nitrogen. -

Esterification: Acid-catalyzed Fischer esterification.[1]

Industrial Context: The "Imidazolinone" Route

In agrochemical manufacturing (e.g., for Imazethapyr), a related pathway involves the condensation of 2-ethylacrolein with diethyl oxalacetate.[1] While this typically yields the diethyl 2,3-dicarboxylate, variations of this cyclization can be tuned to access 2-carboxylate derivatives.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the chemoselective synthesis pathway from commercially available precursors.

Caption: Chemoselective synthesis of Methyl 5-ethyl-2-pyridinecarboxylate via controlled oxidation of MEP.

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol synthesizes the methyl ester via the intermediate acid. Standard safety precautions for handling selenium dioxide (toxic) and strong acids must be enforced.

Step 1: Synthesis of 5-Ethyl-2-pyridinecarboxylic Acid

Reagents: 5-Ethyl-2-methylpyridine (100 mmol), Selenium Dioxide (150 mmol), Pyridine (solvent).[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Addition: Charge the flask with 5-ethyl-2-methylpyridine (12.1 g) and pyridine (50 mL). Add Selenium Dioxide (16.6 g) in portions to control exotherm.[1]

-

Reaction: Heat the mixture to reflux (115°C) for 4–6 hours. Monitor via TLC (eluent: DCM/MeOH 9:1) for the disappearance of the starting pyridine.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove precipitated Selenium metal.[1] Wash the pad with hot water.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in water and adjust pH to 3.5–4.0 using 1N HCl.[1] The carboxylic acid precipitates. Filter, wash with cold water, and dry.[1]

Step 2: Esterification to Methyl 5-ethyl-2-pyridinecarboxylate

Reagents: 5-Ethyl-2-pyridinecarboxylic acid (from Step 1), Methanol (anhydrous), Conc.[1] H₂SO₄.[1][5]

-

Setup: 250 mL round-bottom flask with a reflux condenser and drying tube (CaCl₂).

-

Reaction: Dissolve the acid (50 mmol) in anhydrous Methanol (100 mL). Slowly add concentrated H₂SO₄ (1 mL) dropwise.

-

Reflux: Heat to reflux (65°C) for 8 hours.

-

Neutralization: Cool to RT. Concentrate methanol to ~20 mL volume. Pour into ice-water (100 mL) and neutralize with saturated NaHCO₃ solution until pH ~8.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (Hexane/EtOAc gradient).[1]

Self-Validating Analytical Criteria

To ensure the protocol was successful, verify the following spectral markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy: Strong carbonyl stretch at ~1725–1735 cm⁻¹ (Ester C=O).

Applications in Drug Discovery & Agrochemicals[1][6]

Pharmaceutical Intermediate

Methyl 5-ethyl-2-pyridinecarboxylate serves as a scaffold for Picolinic Acid derivatives .[1]

-

Mechanism: The ester group allows for conversion into amides (via aminolysis) or hydrazides (for antitubercular activity testing).

-

Ligand Chemistry: The nitrogen-oxygen bidentate motif is utilized in metallodrug design, specifically for creating Ruthenium or Platinum complexes with cytotoxic properties.[1]

Agrochemical Precursor (Imidazolinones)

This molecule is structurally homologous to the precursors used for Imazethapyr (Pursuit®).

-

Pathway: The 2-carboxylate is converted to a 2-imidazolinone ring.[1] The 5-ethyl group is essential for the specific inhibition of acetohydroxyacid synthase (AHAS) in weeds.[1]

-

Logic: The ethyl group provides the necessary hydrophobic interaction within the herbicide binding pocket, distinguishing it from non-selective pyridine herbicides.

References

-

Santa Cruz Biotechnology. Methyl 5-Ethyl-2-pyridine-carboxylate Product Data.[1][6] Retrieved from [1]

-

Organic Syntheses. 5-Ethyl-2-methylpyridine (Aldehyde-Collidine).[1] Coll. Vol. 3, p.374 (1955).[1] Retrieved from [1]

-

ChemicalBook. Methyl 5-ethyl-2-pyridinecarboxylate Properties and Suppliers. Retrieved from [1]

-

European Patent Office. Method for the preparation of pyridine-2,3-dicarboxylic acids (EP0259687).[1] (Contextual reference for oxidation methodologies). Retrieved from (Note: Generic link to patent server for citation structure).[1]

-

Sigma-Aldrich. 5-Ethyl-2-methylpyridine Product Specification. Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 5-Ethyl-2-pyridine-carboxylate | CAS 13509-14-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

"Methyl 5-ethyl-2-pyridine-carboxylate" solubility in different solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-ethyl-2-pyridine-carboxylate (CAS 13509-14-3) . As a lipophilic pyridine ester, this compound presents specific challenges in process development, particularly regarding its physical state—typically an oil at room temperature—and its pH-dependent solubility profile.

This document moves beyond basic database values, offering a predictive framework validated by structural logic. It details experimental protocols for empirical solubility determination and provides a strategic decision tree for solvent selection during synthesis, extraction, and purification.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Understanding the fundamental physicochemical properties is the first step in accurate solubility profiling.

| Property | Specification | Notes |

| Compound Name | Methyl 5-ethyl-2-pyridine-carboxylate | Synonyms: Methyl 5-ethylpicolinate |

| CAS Number | 13509-14-3 | Distinct from 5-ethyl-2-methylpyridine |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Physical State | Liquid (Oil) | Typically Clear Orange to Brown [1, 2] |

| Predicted Boiling Point | ~275°C | High boiling point suggests vacuum distillation for purification |

| Predicted LogP | ~2.04 | Moderately lipophilic |

Structural Insight: The molecule consists of a pyridine ring substituted with a hydrophobic ethyl group (position 5) and a polar ester group (position 2). This "amphiphilic" nature dictates that it will be highly soluble in moderately polar organic solvents but sparingly soluble in neutral water.

Solubility Thermodynamics & Solvent Compatibility

Since specific empirical solubility tables for this exact CAS are rare in open literature, we apply Solubility Parameter Theory and structural analogy (based on Methyl picolinate and Alkyl pyridines) to derive the following compatibility matrix.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Excellent interaction with the aromatic pyridine ring; primary choice for extraction. |

| Alcohols | Methanol, Ethanol, IPA | High / Miscible | Hydrogen bonding with ester oxygen and pyridine nitrogen. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole interactions; suitable for reaction media. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Strong solvation of the polar ester functionality. |

| Alkanes | Hexane, Heptane | Low / Immiscible | The polar pyridine/ester core resists solvation by non-polar alkanes. Likely to cause "oiling out." |

| Water (pH 7) | Water | Low | Hydrophobic ethyl group dominates. |

| Water (pH < 3) | 1M HCl, Aqueous Acid | High | Critical Process Lever: Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt. |

The pH-Switch Strategy

The most powerful solubility tool for this compound is the basic nitrogen atom.

-

Neutral State (Organic Phase): At pH > 5, the molecule is neutral and partitions into organic solvents (DCM, EtOAc).

-

Acidic State (Aqueous Phase): At pH < 3, the nitrogen is protonated (

), forcing the molecule into the aqueous phase. -

Application: This allows for highly efficient purification via Acid-Base Extraction (Protocol described in Section 5).

Visualization: Process Decision Frameworks

Figure 1: Solubility Determination Workflow

This workflow outlines the logical steps to empirically determine solubility for a liquid/oil analyte.

Caption: Workflow for qualitative and quantitative solubility assessment of liquid pyridine esters.

Figure 2: Purification & Solvent Selection Strategy

A decision tree for selecting the correct solvent system based on the intended process outcome.

Caption: Strategic decision tree for solvent selection during synthesis, extraction, and purification.

Detailed Experimental Protocols

Protocol A: Gravimetric Solubility Screening (for Oils)

Use this to determine miscibility limits.

-

Preparation: Tare a 20 mL scintillation vial. Add 100 mg of Methyl 5-ethyl-2-pyridine-carboxylate.

-

Addition: Add the target solvent in 100 µL aliquots at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Miscible: Solution becomes clear immediately.

-

Insoluble: Distinct phase separation (oil droplets) persists.

-

-

Quantification (If Immiscible):

-

Add solvent until total volume is 5 mL.

-

Centrifuge at 4000 rpm for 10 mins.

-

Sample the supernatant, dilute with Acetonitrile, and analyze via HPLC-UV (254 nm).

-

Protocol B: Partition Coefficient (LogP) Validation

Critical for determining extraction efficiency.

-

System: Octanol / Water (pH 7.4 phosphate buffer).

-

Method: Shake-flask method (OECD 107 equivalent).

-

Procedure:

-

Dissolve compound in water-saturated Octanol.

-

Mix with octanol-saturated Water (1:1 ratio).

-

Equilibrate (shake 1 hr, settle 4 hrs).

-

Analyze both phases by HPLC.

-

-

Calculation:

Safety & Handling

-

Hazard Identification: Pyridine derivatives are often skin irritants and may possess unpleasant odors.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All solubility experiments involving volatile organic solvents or heating must be performed in a certified chemical fume hood.

-

Waste: Dispose of chlorinated solvents (DCM) separately from non-halogentated solvents.

References

-

ChemicalBook. (2023).[1] Methyl 5-Ethyl-2-pyridine-carboxylate Properties and Safety.[2][3][4] Retrieved from

-

Pharmaffiliates. (n.d.). Methyl 5-Ethyl-2-pyridine-carboxylate Certificate of Analysis Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate (Structural Analog). Retrieved from

-

Sobechko, I., et al. (2017). Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. Chemistry & Chemical Technology.[5] Retrieved from

Sources

- 1. Methyl 5-Ethyl-2-pyridine-carboxylate | 13509-14-3 [chemicalbook.com]

- 2. Methyl picolinate | 2459-07-6 [chemicalbook.com]

- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 4. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 5. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2… [ouci.dntb.gov.ua]

A Strategic Guide to Unveiling the Biological Potential of Methyl 5-ethyl-2-pyridine-carboxylate

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of Methyl 5-ethyl-2-pyridine-carboxylate. While direct biological data for this specific molecule is not extensively documented, its structural similarity to a class of compounds with broad therapeutic relevance—pyridine carboxylic acid derivatives—warrants a systematic exploration of its potential.[1][2][3] This document outlines a logical, multi-tiered approach, from initial computational predictions to rigorous in vitro and in vivo validation, designed to thoroughly characterize the bio-pharmacological profile of this promising scaffold.

Introduction to the Scaffold: A Foundation of Known Activity

Methyl 5-ethyl-2-pyridine-carboxylate belongs to the pyridine carboxylic acid family, a class of heterocyclic compounds that are integral to numerous clinically approved drugs for treating a range of conditions, including infections, inflammation, and cancers.[1] The therapeutic versatility of this scaffold is rooted in its chemical properties. The electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxyl group adds polarity and the potential to coordinate with metal ions, a feature often exploited in enzyme inhibition.[1]

The subject molecule is a derivative of 5-ethyl-2-methylpyridine, a key industrial intermediate for the synthesis of nicotinic acid (Vitamin B3) and nicotinamide.[4][5] These well-known molecules have established biological roles, most notably as agonists for the G-protein coupled receptor GPR109A, which is involved in modulating lipid metabolism and inflammatory responses. Furthermore, the pyridine core is a common feature in modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and addictive disorders.[6][7][8] Given this lineage, a primary investigative focus should be on its potential as a modulator of GPR109A and nAChRs.

| Compound | Structure | Known Biological Relevance |

| Nicotinic Acid (Niacin) | Pyridine-3-carboxylic acid | Agonist of GPR109A, lipid-lowering effects. |

| Nicotinamide | A form of vitamin B3 | Precursor to NAD and NADP, involved in cellular metabolism.[9] |

| Methyl 5-ethyl-2-pyridine-carboxylate | The subject of this investigative guide. |

Phase I: In Silico Profiling - A Predictive First Step

Before embarking on resource-intensive wet-lab experiments, a robust computational analysis can provide valuable insights into the likely biological targets of Methyl 5-ethyl-2-pyridine-carboxylate. This initial phase helps to prioritize experimental efforts and build a testable hypothesis.

QSAR models can predict the biological activity of a molecule based on its physicochemical properties and structural features.[10] By comparing the structure of Methyl 5-ethyl-2-pyridine-carboxylate to large databases of compounds with known activities (e.g., ChEMBL), it is possible to generate a ranked list of potential protein targets.[11][12]

Protocol for Target Prediction using Public Databases:

-

Obtain the SMILES string for Methyl 5-ethyl-2-pyridine-carboxylate. This standardized molecular representation is the input for most prediction tools.

-

Utilize a target prediction platform (e.g., SwissTargetPrediction, ChEMBL) to screen the molecule against a library of known protein targets.

-

Analyze the results, paying close attention to targets with high prediction scores, particularly those belonging to protein families known to interact with pyridine derivatives (e.g., G-protein coupled receptors, ion channels, kinases).[1][11]

-

Cross-reference predicted targets with known pharmacology of structurally similar compounds to refine the list of potential targets.

Based on the initial target prediction, molecular docking can be employed to model the binding of Methyl 5-ethyl-2-pyridine-carboxylate to the active sites of high-priority targets, such as GPR109A and various nAChR subtypes.[13][6] These simulations can predict the binding affinity and identify key molecular interactions, providing a structural basis for the predicted activity.

Caption: A streamlined workflow for the in silico prediction of biological activity.

Phase II: In Vitro Screening Cascade - From Broad Strokes to Specific Hits

The in vitro screening phase is designed to empirically validate the predictions from the computational analysis. A tiered approach ensures that resources are used efficiently, starting with broad assessments of cytotoxicity before moving to target-specific functional assays.

Before assessing specific biological activities, it is crucial to determine the concentration range at which Methyl 5-ethyl-2-pyridine-carboxylate exhibits cytotoxic effects. This will inform the appropriate concentrations for subsequent assays. Standard cytotoxicity assays, such as the MTT or MTS assay, can be used across a panel of cell lines (e.g., HEK293, HepG2) to establish a preliminary safety profile.[14]

Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Methyl 5-ethyl-2-pyridine-carboxylate (e.g., from 0.1 µM to 100 µM) for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm to determine cell viability relative to an untreated control.

Based on the in silico predictions, a panel of functional assays should be employed to investigate the interaction of the compound with its most likely targets.

-

For GPR109A: A cAMP inhibition assay in a cell line stably expressing GPR109A is the gold standard for identifying agonists. A decrease in forskolin-stimulated cAMP levels upon treatment with the compound would indicate agonistic activity.[13]

-

For nAChRs: The activity of Methyl 5-ethyl-2-pyridine-carboxylate at various nAChR subtypes (e.g., α7, α4β2) can be assessed using a fluorescent imaging plate reader (FLIPR) assay that measures calcium influx upon receptor activation.[8] This can identify agonists, antagonists, and allosteric modulators.

| Assay Type | Principle | Endpoint | Potential Outcome |

| cAMP Inhibition | Measures the inhibition of adenylyl cyclase activity downstream of Gαi-coupled receptor activation. | Decrease in intracellular cAMP levels. | Identification of GPR109A agonists.[13] |

| FLIPR Calcium Influx | Measures changes in intracellular calcium concentration upon ion channel opening. | Increase in fluorescence intensity. | Identification of nAChR agonists, antagonists, or positive allosteric modulators.[8] |

Phase III: Elucidating the Mechanism of Action

Once a reproducible "hit" is identified in the functional assays, the next step is to delve deeper into the mechanism of action. This involves a series of more focused experiments to understand how the compound elicits its biological effect at a molecular level.

If Methyl 5-ethyl-2-pyridine-carboxylate is found to be an agonist at GPR109A, downstream signaling events can be investigated using techniques like Western blotting to look for changes in the phosphorylation status of key signaling proteins like ERK1/2.[15]

Caption: Potential signaling pathways downstream of GPR109A activation.

Phase IV: In Vivo Validation - From Bench to Biological System

Promising in vitro results should be followed by validation in a relevant animal model. The choice of model will depend on the observed in vitro activity.

Before efficacy studies, a preliminary pharmacokinetic study in rodents is necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This information is critical for designing appropriate dosing regimens for subsequent in vivo studies.

-

Neurological Disorders: If the compound shows activity as a nAChR modulator, its efficacy could be tested in rodent models of cognitive impairment or addiction.[6][16] Behavioral tests, such as the Morris water maze for learning and memory, would be appropriate endpoints.

-

Inflammatory Conditions: For a confirmed GPR109A agonist, anti-inflammatory effects could be evaluated in a mouse model of dermal inflammation or atherosclerosis.[15]

The transition from in vitro to in vivo studies is a critical step that provides a more comprehensive understanding of a compound's potential therapeutic utility and any potential liabilities.[16][17][18][19][20]

Conclusion

While the biological activity of Methyl 5-ethyl-2-pyridine-carboxylate is yet to be fully elucidated, its chemical structure places it in a class of compounds with significant therapeutic precedent. The systematic approach outlined in this guide, from predictive computational modeling to a tiered system of in vitro and in vivo assays, provides a robust and scientifically sound strategy for uncovering its potential. By following this framework, researchers can efficiently and effectively characterize the bio-pharmacological profile of this molecule, potentially unlocking a new therapeutic agent.

References

-

SIELC Technologies. (2018, February 19). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed Central. Retrieved from [Link]

-

OECD Existing Chemicals Database. (1994, November 14). 5-Ethyl-2-picoline CAS N°: 104-90-5. Retrieved from [Link]

-

Wikipedia. 5-Ethyl-2-methylpyridine. Retrieved from [Link]

- Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.

-

The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5. Retrieved from [Link]

-

PubChem. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728. Retrieved from [Link]

-

Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Journal of Chemical Research. Retrieved from [Link]

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (2025, January 11). PubMed Central. Retrieved from [Link]

-

Computational prediction of small molecules targeting Lassa fever drug target using quantitative structure activity relationship. Academic Journals. Retrieved from [Link]

-

Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2022, November 10). NIH. Retrieved from [Link]

-

Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021, November 27). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008, October). PubMed. Retrieved from [Link]

-

Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. ResearchGate. Retrieved from [Link]

-

Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. Retrieved from [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Retrieved from [Link]

-

In Vivo Neuroscience Models. Selvita. Retrieved from [Link]

-

5-ethyl-2-methylpyridine. Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. Retrieved from [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved from [Link]

-

Newer biologically active pyridines: A potential review. ResearchGate. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

-

bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Retrieved from [Link]

-

Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. Retrieved from [Link]

-

Agonist lead identification for the high affinity niacin receptor GPR109a. (2007, September 1). PubMed. Retrieved from [Link]

-

How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Retrieved from [Link]

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Retrieved from [Link]

-

Transfer learning applied in predicting small molecule bioactivity. (2025, January 10). bioRxiv. Retrieved from [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Retrieved from [Link]

-

Structures of GPR109A agonists presented herein with compound... ResearchGate. Retrieved from [Link]

-

Nicotinic cholinergic receptors. (2021, February 13). YouTube. Retrieved from [Link]

-

Editorial: In vitro and in vivo models for neurodevelopmental disorders. (2023, June 29). PubMed Central. Retrieved from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved from [Link]

-

In vitro testing of top-ranked predicted compounds from an FDA-approved... ResearchGate. Retrieved from [Link]

-

A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University. Retrieved from [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Retrieved from [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Retrieved from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]

- 10. academicjournals.org [academicjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selvita.com [selvita.com]

- 18. wuxibiology.com [wuxibiology.com]

- 19. mdpi.com [mdpi.com]

- 20. Editorial: In vitro and in vivo models for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-ethyl-2-pyridine-carboxylate Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of Methyl 5-ethyl-2-pyridine-carboxylate, its derivatives, and analogs, with a focus on their synthesis, chemical properties, and applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering field-proven insights and detailed methodologies to facilitate further research and application.

Introduction: The Pyridine Carboxylate Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of biologically active molecules. Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2]

Within this important class of compounds, Methyl 5-ethyl-2-pyridine-carboxylate serves as a key building block for the synthesis of more complex molecules. Its strategic substitution with an ethyl group at the 5-position and a methyl carboxylate at the 2-position offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will delve into the synthetic pathways to access this core structure and explore the structure-activity relationships (SAR) of its derivatives.

Synthesis of the Core Scaffold: Methyl 5-ethyl-2-pyridine-carboxylate

The synthesis of Methyl 5-ethyl-2-pyridine-carboxylate is a multi-step process that begins with the formation of its precursor, 5-ethyl-2-methylpyridine. This is followed by an oxidation reaction to yield pyridine-2,5-dicarboxylic acid, and finally, a selective esterification to obtain the desired product.

Synthesis of 5-ethyl-2-methylpyridine

5-ethyl-2-methylpyridine, also known as "aldehyde-collidine," is a crucial intermediate.[1] Industrial production often involves the condensation of acetaldehyde or its trimer, paraldehyde, with ammonia under high temperature and pressure.[3]

A variety of methods have been reported for its synthesis, including:

-

Heating aldehyde-ammonia with acetaldehyde or paraldehyde.[1]

-

Reacting paraldehyde with ammonia.[1]

-

Passing acetaldehyde and ammonia over catalysts like alumina.[1]

A highly selective process involves reacting acetaldehyde with an aqueous solution of an ammonium salt, such as ammonium acetate, at elevated temperatures (180-270°C) and pressures.[3]

Experimental Protocol: Synthesis of 5-ethyl-2-methylpyridine [1]

This protocol is a representative lab-scale synthesis.

Materials:

-

Aqueous ammonium hydroxide (28%)

-

Paraldehyde

-

Ammonium acetate

-

Chloroform

-

2-liter steel reaction vessel (autoclave)

Procedure:

-

Charge the steel reaction vessel with 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.

-

Seal the vessel and heat to 230°C with continuous agitation. Maintain this temperature for 1 hour.

-

Allow the autoclave to cool to room temperature.

-

Separate the two layers of the reaction mixture.

-

To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of a small amount of water, which should be combined with the main aqueous layer.

-

Extract the aqueous layer with three 50-ml portions of chloroform.

-

Combine all chloroform extracts and remove the chloroform by distillation at atmospheric pressure.

-

Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 65–66°C/17 mm Hg. This yields 72–76 g (50–53%) of 5-ethyl-2-methylpyridine.

Oxidation to Pyridine-2,5-dicarboxylic Acid

The next critical step is the oxidation of both the methyl and ethyl groups of 5-ethyl-2-methylpyridine to carboxylic acids, yielding pyridine-2,5-dicarboxylic acid. This transformation is typically achieved using strong oxidizing agents. Oxidation with nitric acid is a common method.[4]

Selective Mono-esterification

The final step is the selective esterification of the carboxylic acid at the 2-position to a methyl ester, while leaving the 5-position carboxylic acid intact, which can then be used for further derivatization. This selective transformation is crucial for the synthesis of analogs. One common approach is to first convert the dicarboxylic acid to its corresponding di-acyl chloride, followed by a controlled reaction with methanol. A more direct method involves Fischer esterification, where the dicarboxylic acid is heated with methanol in the presence of an acid catalyst.[5] The selectivity for the 2-position can be influenced by steric hindrance and the electronic nature of the pyridine ring.

Experimental Protocol: Selective Mono-esterification of Pyridine-2,5-dicarboxylic Acid (General Procedure)

This protocol is a generalized procedure based on common esterification methods.[5][6]

Materials:

-

Pyridine-2,5-dicarboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

Procedure:

-

Suspend pyridine-2,5-dicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 5-carboxy-2-pyridinecarboxylate. The ethyl group can then be introduced in a subsequent step.

Derivatives and Analogs: Design and Synthesis for Biological Screening

The core Methyl 5-ethyl-2-pyridine-carboxylate scaffold is a versatile platform for generating a library of derivatives for biological screening. The two main points of diversification are the ester at the 2-position and the ethyl group at the 5-position.

Modification of the Ester Group

The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to generate a diverse set of amides and esters.

Modification of the 5-position Substituent

The ethyl group at the 5-position can be modified through various synthetic transformations. For instance, benzylic bromination followed by nucleophilic substitution can introduce a range of functional groups. Alternatively, the synthesis can start from a different 5-substituted-2-methylpyridine precursor.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of pyridine carboxylates have been investigated for a wide range of therapeutic applications. The following sections highlight some key areas of research.

Anticancer Activity

Numerous pyridine derivatives have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[7] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. For example, certain substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer signaling pathways.[8]

A study on 5-(2-carboxyethenyl)-isatin derivatives, which share structural similarities with the pyridine carboxylate scaffold, demonstrated that specific substitutions can lead to potent cytotoxic activity against Jurkat cells by inducing apoptosis through the mitochondrial pathway.[8]

Structure-Activity Relationship Insights for Anticancer Activity:

-

Substitution Pattern: The nature and position of substituents on the pyridine ring and the carboxamide/ester moiety significantly influence anticancer potency.

-

Hydrophobicity and Hydrogen Bonding: A balance of hydrophobic and hydrogen bonding interactions is often crucial for effective binding to the biological target.

Anti-Trypanosomatid Activity

A series of pyridine-2,5-dicarboxylate esters have been synthesized and evaluated for their activity against Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas disease and leishmaniasis, respectively.[4] Several of these compounds exhibited promising activity with low cytotoxicity, making them potential candidates for further development.[4]

Table 1: In Vitro Activity of Pyridine-2,5-dicarboxylate Esters against T. cruzi [4]

| Compound | R1 | R2 | IC50 (µM) |

| 3a | Ethyl | Phenyl | 42.44 |

| 4a | Benzyl | Phenyl | 56.58 |

| 6a | Piperonyl | Phenyl | < 28 |

| 7a | Cinnamyl | Phenyl | < 28 |

Data extracted from a study on pyridine-2,5-dicarboxylate esters. The full study contains a more extensive list of compounds and their activities.[4]

The in silico analysis of these compounds suggested good drug-like properties and a favorable pharmacokinetic profile.[4]

Neuroprotective Effects

Certain dihydropyridine derivatives have been investigated for their neuroprotective effects in ischemic brain injury.[1] For instance, a dihydropyridine dicarboxylate derivative demonstrated significant protection against delayed neuronal death in the hippocampus.[1] This neuroprotective effect is thought to be mediated by both the blockade of L-type Ca2+ channels and the inhibition of calmodulin-dependent pathways.[1]

Enzyme Inhibition

Pyridine carboxylic acid isomers and their derivatives are actively being explored as inhibitors of various enzymes.[9] For example, 2,5-pyridinedicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory diseases.[4] Additionally, aminothiazole derivatives incorporating a pyridine moiety have shown potent inhibitory activity against phosphodiesterase-5 (PDE5), an important target for the treatment of erectile dysfunction.[10]

Conclusion and Future Directions

The Methyl 5-ethyl-2-pyridine-carboxylate scaffold and its derivatives represent a promising area of research in medicinal chemistry. The synthetic accessibility of the core structure, coupled with the numerous possibilities for chemical diversification, provides a robust platform for the discovery of novel therapeutic agents.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of analogs with diverse substituents to comprehensively explore the chemical space and refine structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel drug candidates based on the versatile Methyl 5-ethyl-2-pyridine-carboxylate scaffold.

References

-

Mendoza-Martínez, C. G., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(14), 5488. [Link]

-

Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(4), 458-467.e4. [Link]

-

Frank, R. L., et al. (1947). 5-ethyl-2-methylpyridine. Organic Syntheses, 27, 38. [Link]

-

Wikipedia contributors. (2023, December 14). 5-Ethyl-2-methylpyridine. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]

-

Takahashi, K., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1338–1345. [Link]

-

Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 265, 116089. [Link]

- Shmidl, A. J. (1974). U.S. Patent No. 3,846,435. Washington, DC: U.S.

-

Chemistry LibreTexts. (2023, January 22). Preparation of Esters. [Link]

-

Abdel-Ghani, T. M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 933. [Link]

-

Daina, A., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 14, 3349–3372. [Link]

-

Bouziane, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

-

Xia, Y., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2214. [Link]

-

Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Khan, I., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13329. [Link]

-

Lee, S., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Marine Drugs, 18(11), 559. [Link]

-

Zhang, Y., et al. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry, 112, 137–146. [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4253. [Link]

-

Organic Chemistry Tutor. (2019, July 29). Esterification of Carboxylic Acids. [Link]

-

Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 805(2), 223–231. [Link]

-

Gohlke, J. C. F., et al. (2021). Bio-based copolyesters involving 1,4:3,6-dianhydrohexitols and sebacic acid: 2,6-pyridinedicarboxylic acid as platforms for high gas barrier food packaging. Polymer Chemistry, 12(45), 6521–6531. [Link]

-

Geffken, D., & Floether, M. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]

- Kumar, V., et al. (2012). WO 2012/093411 A2.

-

Mphahlele, M. J., & Malindisa, S. (2018). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 23(12), 3169. [Link]

-

Wang, Y., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(16), 11277–11291. [Link]

-

Liu, Y., et al. (2015). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [Link]

-

Wouters, J., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 14(11), 1109. [Link]

-

Chen, Y., et al. (2001). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of Agricultural and Food Chemistry, 49(11), 5265–5268. [Link]

- Reddy, M. V. R., et al. (2005). U.S. Patent No. 7,368,593. Washington, DC: U.S.

- Brand, S., et al. (2016). WO 2016/202875 A1.

-

Woschek, A., et al. (2019). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 48(36), 13731–13742. [Link]

-

de Mattos, M. C., et al. (2020). Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). ResearchGate. [Link]

Sources

- 1. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Advanced Theoretical Characterization of Methyl 5-ethyl-2-pyridine-carboxylate (MEPC)

From Electronic Structure to Reactivity Profiling

Executive Summary

This technical guide details the theoretical framework for characterizing Methyl 5-ethyl-2-pyridine-carboxylate (MEPC) . As a derivative of picolinic acid, MEPC represents a bifunctional pharmacophore combining a basic pyridine nitrogen, an electrophilic ester moiety at the C2 position, and a lipophilic ethyl group at the C5 position. This document outlines the computational methodologies (DFT/TD-DFT), conformational landscapes, and reactivity descriptors required to model this compound for medicinal chemistry and ligand design applications.

Computational Methodology & Theory

To ensure high-fidelity results, the theoretical study of MEPC must move beyond standard gas-phase optimizations. The following protocol establishes the "Standard Model" for pyridine ester characterization.

1.1. The Level of Theory

The structural and electronic properties are best resolved using Density Functional Theory (DFT) .

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion interactions).

-

Basis Set: 6-311++G(d,p) .[1]

-

Justification: The diffuse functions (++) are critical for accurately modeling the lone pair electrons on the pyridine nitrogen and ester oxygens. The polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water ($ \epsilon=78.4

\epsilon=32.6 $) to mimic physiological and synthetic environments.

1.2. Computational Workflow

The following Graphviz diagram visualizes the mandatory workflow for a complete theoretical profile.

Figure 1: Step-by-step computational workflow for validating MEPC properties.

Molecular Geometry & Conformational Landscape

The reactivity of MEPC is dictated by its conformation. Pyridine-2-carboxylates (picolinates) exhibit distinct rotational isomerism that significantly alters their dipole moment and binding affinity.

2.1. The s-cis vs. s-trans Equilibrium

The ester group at position C2 can rotate around the

-

s-trans Conformer: The carbonyl oxygen is trans to the pyridine nitrogen (dihedral N-C-C=O

). This reduces dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen lone pairs. -

s-cis Conformer: The carbonyl oxygen is cis to the nitrogen (dihedral

). This is often favored in the presence of metal cations (chelation effect) but is generally less stable in isolation due to electrostatic repulsion.

Theoretical Prediction: Calculations on methyl picolinate analogs suggest the s-trans conformer is the global minimum in the gas phase by approximately 3–5 kcal/mol.

2.2. The 5-Ethyl Substituent

The ethyl group at C5 adds a layer of lipophilicity and slight steric bulk.

-

Rotation: The ethyl group ($ -CH_2-CH_3 $) will adopt a conformation where the methyl terminus is staggered relative to the aromatic ring to minimize steric clash with the C4 and C6 protons.

-

Electronic Effect: As an alkyl group, it acts as a weak electron donor (+I effect), slightly increasing the electron density of the pyridine ring compared to unsubstituted methyl picolinate.

Electronic Structure & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting how MEPC interacts with biological targets or synthetic reagents.

3.1. Frontier Molecular Orbitals (FMO)

| Orbital | Localization | Character | Energy (Est.) |

| HOMO | Pyridine Nitrogen & Ring | Nucleophilic / Basic | -6.8 to -7.2 eV |

| LUMO | Carbonyl Carbon & Ring | Electrophilic | -1.5 to -2.0 eV |

| Gap ($ \Delta E $) | -- | Stability Indicator | ~5.0 eV |

-

Interpretation: The HOMO is largely localized on the nitrogen lone pair, confirming that MEPC acts as a base or ligand for metal coordination. The LUMO is concentrated on the ester carbonyl and the pyridine ring, making these sites susceptible to nucleophilic attack (e.g., hydrolysis or reduction).

3.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for non-covalent interactions:

-

Negative Regions (Red): Concentrated around the Ester Carbonyl Oxygen and the Pyridine Nitrogen . These are the primary hydrogen bond acceptors.

-

Positive Regions (Blue): Concentrated around the Ethyl group protons and the aromatic protons.

-

Neutral Regions (Green): The aromatic

-cloud.

Spectroscopic Validation (In Silico vs. Experimental)

To validate the theoretical model, calculated vibrational frequencies must be scaled and compared to experimental data.

4.1. Vibrational Spectroscopy (IR)

-

C=O Stretch: Predicted at ~1730–1750 cm⁻¹ (Strong). The conjugation with the pyridine ring lowers this frequency slightly compared to aliphatic esters.

-

C=N Ring Stretch: Predicted at ~1580–1600 cm⁻¹.

-

C-H Stretch (Ethyl): Distinct bands at 2960–2980 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric).

4.2. NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level:

-

1H NMR: The ethyl group will show a classic triplet (~1.2 ppm) and quartet (~2.6 ppm). The aromatic protons will appear downfield (8.0–9.0 ppm), with the proton at C6 being the most deshielded due to the adjacent nitrogen.

-

13C NMR: The carbonyl carbon will be the most deshielded peak (~165 ppm).

Synthesis & Experimental Validation

While this is a theoretical guide, a "self-validating" system requires a reference to physical synthesis.

Pathway:

-

Precursor: 5-ethyl-2-methylpyridine (Aldehyde collidine).

-

Oxidation: Selective oxidation of the 2-methyl group to the carboxylic acid using Selenium Dioxide ($ SeO_2 $) or controlled $ KMnO_4 $ oxidation.

-

Esterification: Fischer esterification with Methanol/H₂SO₄.

Figure 2: Synthetic route for experimental validation of MEPC.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Szafran, M., & Komasa, A. (2005). Structure and vibrational spectra of pyridine-2-carboxylic acid and its methyl ester. Journal of Molecular Structure, 744, 45-56. Link

-

Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystal Growth & Design. Link

-

PubChem. (n.d.). 5-Ethyl-2-methylpyridine (Precursor Data). National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-ethyl-2-pyridine-carboxylate

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 5-ethyl-2-pyridine-carboxylate from 5-ethyl-2-methylpyridine. The described two-step process involves the selective oxidation of the C2-methyl group to a carboxylic acid, followed by a classic Fischer esterification to yield the desired methyl ester. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.

Introduction and Strategic Overview